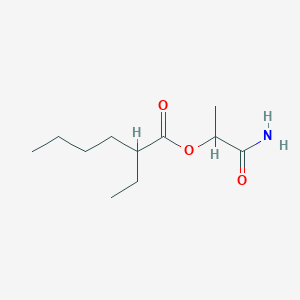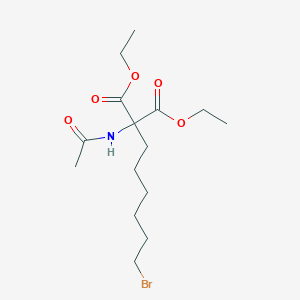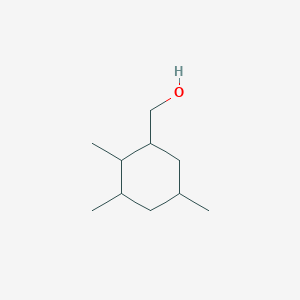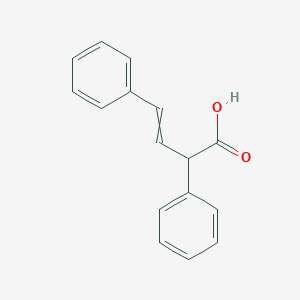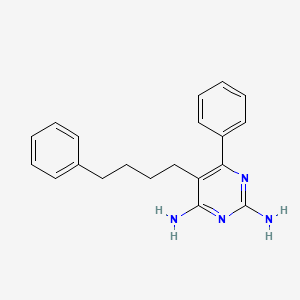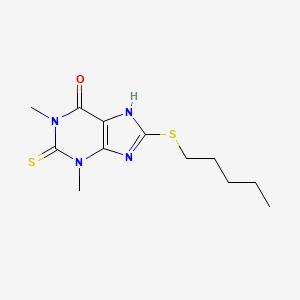
p-n-Hexyloxybenzylideneamino-p'-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-n-Hexyloxybenzylideneamino-p’-chlorobenzene: is an organic compound with the molecular formula C19H22ClNO and a molecular weight of 315.837 g/mol It is characterized by the presence of a benzylideneamino group substituted with a hexyloxy chain and a chlorine atom on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-n-Hexyloxybenzylideneamino-p’-chlorobenzene typically involves the condensation reaction between p-n-Hexyloxybenzaldehyde and p-chloroaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of p-n-Hexyloxybenzylideneamino-p’-chlorobenzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as column chromatography, may be employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions: p-n-Hexyloxybenzylideneamino-p’-chlorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products:
Oxidation: Formation of quinones or oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: p-n-Hexyloxybenzylideneamino-p’-chlorobenzene is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme-substrate interactions or as a ligand in receptor binding studies.
Medicine: The compound’s structural features make it a candidate for drug development. It is explored for its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, p-n-Hexyloxybenzylideneamino-p’-chlorobenzene is used in the production of specialty chemicals, dyes, and pigments. Its derivatives may also find applications in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of p-n-Hexyloxybenzylideneamino-p’-chlorobenzene involves its interaction with specific molecular targets. The compound’s benzylideneamino group can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. The hexyloxy chain and chlorine atom contribute to the compound’s lipophilicity and electronic properties, affecting its binding affinity and selectivity.
Comparación Con Compuestos Similares
p-n-Hexyloxybenzylideneamino-p’-bromobenzene: Similar structure but with a bromine atom instead of chlorine.
p-n-Hexyloxybenzylideneamino-p’-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.
p-n-Hexyloxybenzylideneamino-p’-iodobenzene: Similar structure but with an iodine atom instead of chlorine.
Uniqueness: p-n-Hexyloxybenzylideneamino-p’-chlorobenzene is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
Propiedades
Número CAS |
5219-48-7 |
|---|---|
Fórmula molecular |
C19H22ClNO |
Peso molecular |
315.8 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-1-(4-hexoxyphenyl)methanimine |
InChI |
InChI=1S/C19H22ClNO/c1-2-3-4-5-14-22-19-12-6-16(7-13-19)15-21-18-10-8-17(20)9-11-18/h6-13,15H,2-5,14H2,1H3 |
Clave InChI |
ZUJZHURHZZZPOC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


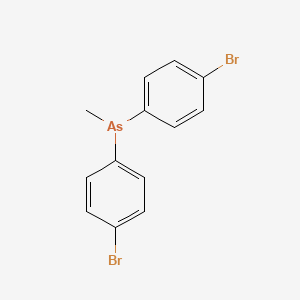
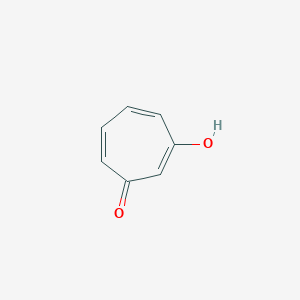
![2-[3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetonitrile](/img/structure/B14742635.png)
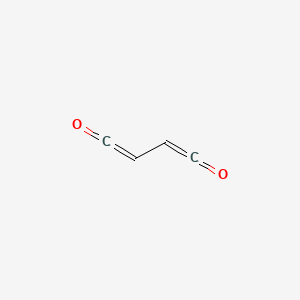
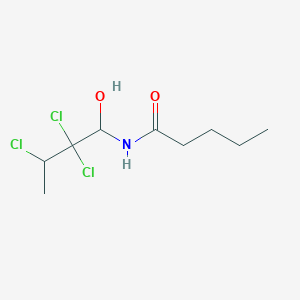

![2-{[(E)-(1-cyclopropyl-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]amino}benzoic acid](/img/structure/B14742654.png)
